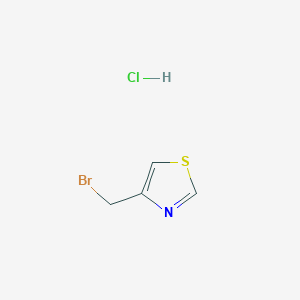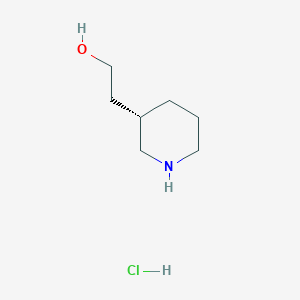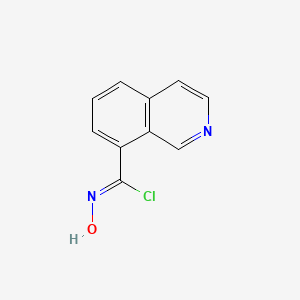![molecular formula C20H17NO3 B12860469 4-Amino-2'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12860469.png)
4-Amino-2'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2’-(benzyloxy)[1,1’-biphenyl]-3-carboxylic acid is an organic compound characterized by its biphenyl structure, which includes an amino group, a benzyloxy group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2’-(benzyloxy)[1,1’-biphenyl]-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the nitration of biphenyl to introduce nitro groups, followed by reduction to form the amino group. The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyloxy halide reacts with the biphenyl derivative. The carboxylic acid group is often introduced via oxidation of a methyl group attached to the biphenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form benzoic acid derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, which is a key step in the synthesis of this compound.
Substitution: Nucleophilic substitution reactions are used to introduce the benzyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Benzyloxy halides (e.g., benzyloxy chloride) are used in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products of these reactions include various substituted biphenyl derivatives, depending on the specific functional groups introduced or modified during the reactions.
Scientific Research Applications
Chemistry
In chemistry, 4-Amino-2’-(benzyloxy)[1,1’-biphenyl]-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmaceutical intermediate. Its structure suggests it could interact with biological targets, making it a candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its stable biphenyl core and reactive functional groups.
Mechanism of Action
The mechanism by which 4-Amino-2’-(benzyloxy)[1,1’-biphenyl]-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions, while the benzyloxy group can enhance lipophilicity, aiding in membrane permeability.
Comparison with Similar Compounds
Similar Compounds
4-Amino-[1,1’-biphenyl]-3-carboxylic acid: Lacks the benzyloxy group, which may affect its solubility and reactivity.
2-Amino-4,4’-biphenyldicarboxylic acid: Contains an additional carboxylic acid group, which can influence its acidity and binding properties.
4-Benzyloxy-[1,1’-biphenyl]-3-carboxylic acid: Lacks the amino group, affecting its potential for forming hydrogen bonds and ionic interactions.
Uniqueness
4-Amino-2’-(benzyloxy)[1,1’-biphenyl]-3-carboxylic acid is unique due to the combination of its functional groups, which provide a balance of hydrophilic and lipophilic properties. This makes it versatile for various applications, from chemical synthesis to potential pharmaceutical uses.
Properties
Molecular Formula |
C20H17NO3 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-amino-5-(2-phenylmethoxyphenyl)benzoic acid |
InChI |
InChI=1S/C20H17NO3/c21-18-11-10-15(12-17(18)20(22)23)16-8-4-5-9-19(16)24-13-14-6-2-1-3-7-14/h1-12H,13,21H2,(H,22,23) |
InChI Key |
PHGHZTUOFSCHRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=C(C=C3)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










